molecular formula C17H19NOS B2445745 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide CAS No. 2415526-76-8

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide

Cat. No.: B2445745
CAS No.: 2415526-76-8
M. Wt: 285.41
InChI Key: HAHFWDKSOSYYFJ-UHFFFAOYSA-N
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Description

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The unique structure of this compound includes a thiophene ring, which distinguishes it from other fentanyl analogues .

Preparation Methods

The synthesis of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves several steps, starting with the preparation of the thiophene ring and the cyclopropyl group. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under specific reaction conditions .

Chemical Reactions Analysis

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of the receptors, resulting in analgesic effects and potential euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is compared with other fentanyl analogues such as:

The uniqueness of this compound lies in its thiophene ring, which imparts distinct chemical and pharmacological properties compared to other fentanyl analogues.

Properties

IUPAC Name

3-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-16(7-6-14-4-2-1-3-5-14)18-13-17(9-10-17)15-8-11-20-12-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFWDKSOSYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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